molecular formula C22H21N7O2 B2570377 3-((6-methylpyridazin-3-yl)oxy)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide CAS No. 1421493-69-7

3-((6-methylpyridazin-3-yl)oxy)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide

Cat. No.: B2570377
CAS No.: 1421493-69-7
M. Wt: 415.457
InChI Key: FGNAIVKFBRRTJM-UHFFFAOYSA-N
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Description

3-((6-methylpyridazin-3-yl)oxy)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide is a useful research compound. Its molecular formula is C22H21N7O2 and its molecular weight is 415.457. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

The compound 3-((6-methylpyridazin-3-yl)oxy)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridazinyl moiety, a pyrazolyl group, and a benzamide core. Its molecular formula is C19_{19}H22_{22}N6_{6}O, and it exhibits properties typical of small molecule inhibitors.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity
    • Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to the target compound have shown promising results against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) with IC50_{50} values as low as 0.04 µM in some derivatives .
    • The mechanism of action often involves the inhibition of key signaling pathways associated with tumor growth and survival.
  • Anti-inflammatory Effects
    • Compounds containing pyrazole and pyrimidine scaffolds have also been studied for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and pathways such as NF-kB, which is crucial in the inflammatory response .
  • Enzyme Inhibition
    • The compound's structure suggests potential as an inhibitor of various enzymes involved in cancer progression and inflammation. For example, it may act on kinases or phosphodiesterases (PDEs), which are critical in cellular signaling pathways .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study 1: Anticancer Activity in MCF7 Cells
    • A derivative showed an IC50_{50} value of 3.79 µM against MCF7 cells, indicating significant cytotoxicity .
CompoundCell LineIC50_{50} (µM)
Compound AMCF73.79
Compound BA54926
Compound CHepG212.50
  • Study 2: Anti-inflammatory Activity
    • Another study demonstrated that similar compounds reduced TNF-alpha levels in vitro, suggesting potential for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this one. Modifications to either the pyrazole or pyrimidine moieties can significantly affect potency and selectivity.

ModificationEffect on Activity
Methylation on PyrazoleIncreased cytotoxicity
Substitution on PyrimidineEnhanced enzyme inhibition

Properties

IUPAC Name

3-(6-methylpyridazin-3-yl)oxy-N-[2-(3,4,5-trimethylpyrazol-1-yl)pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7O2/c1-13-8-9-20(27-26-13)31-19-7-5-6-17(10-19)21(30)25-18-11-23-22(24-12-18)29-16(4)14(2)15(3)28-29/h5-12H,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNAIVKFBRRTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CN=C(N=C3)N4C(=C(C(=N4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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